molecular formula C7H14N2OS B13019604 1-(2,2-Dimethylthietan-3-yl)-3-methylurea

1-(2,2-Dimethylthietan-3-yl)-3-methylurea

Cat. No.: B13019604
M. Wt: 174.27 g/mol
InChI Key: MUVZGGVWPBXXTR-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthietan-3-yl)-3-methylurea is a synthetic organic compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, which are known for their unique chemical properties and reactivity. The presence of the thietane ring in this compound imparts distinct characteristics that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylthietan-3-yl)-3-methylurea typically involves the reaction of 2,2-dimethylthietane with an appropriate isocyanate or urea derivative. One common method includes the nucleophilic addition of 2,2-dimethylthietane to methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylthietan-3-yl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the urea moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thietane ring is opened by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced urea derivatives.

    Substitution: Thietane ring-opened products with various substituents.

Scientific Research Applications

1-(2,2-Dimethylthietan-3-yl)-3-methylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthietan-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The urea moiety may also contribute to its activity by forming hydrogen bonds with target proteins or enzymes, modulating their function.

Comparison with Similar Compounds

    1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory properties.

    1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.

Uniqueness: 1-(2,2-Dimethylthietan-3-yl)-3-methylurea is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

1-(2,2-dimethylthietan-3-yl)-3-methylurea

InChI

InChI=1S/C7H14N2OS/c1-7(2)5(4-11-7)9-6(10)8-3/h5H,4H2,1-3H3,(H2,8,9,10)

InChI Key

MUVZGGVWPBXXTR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)NC)C

Origin of Product

United States

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